(+)-Maackiain

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Maackiain is a naturally occurring isoflavonoid found in various plants, including Sophora flavescens, commonly known as Ku Shen in traditional Chinese medicine []. This compound has garnered increasing scientific research interest due to its diverse range of potential biological activities, prompting investigation into its potential therapeutic applications.

Maackiain as an Immunomodulator

Studies suggest Maackiain possesses immunomodulatory properties, influencing the body's immune response. Research indicates Maackiain can enhance the production of interleukin-1β (IL-1β), a key inflammatory cytokine, by activating the inflammasome pathway in macrophages []. This suggests Maackiain might hold potential as an immunostimulant, potentially benefiting individuals with weakened immune systems. However, further research is necessary to explore its safety and efficacy in humans.

Maackiain and Anti-allergic Effects

Maackiain has also shown promise in suppressing allergic responses. Studies have demonstrated its ability to inhibit the expression of histamine H1 receptor and interleukin-4 genes in cells, both of which play crucial roles in allergic reactions []. These findings suggest Maackiain might be a potential therapeutic candidate for managing allergies, although further investigation is needed to confirm its effectiveness and safety in clinical settings.

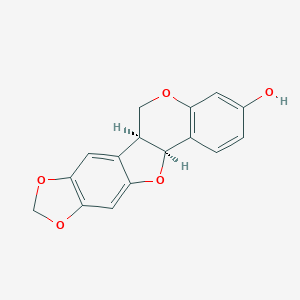

(+)-Maackiain is a naturally occurring compound belonging to the class of pterocarpans, which are a type of phytoalexin. It is primarily derived from the plant Sophora flavescens, a species known for its medicinal properties. The chemical structure of (+)-Maackiain is characterized by its unique chromano-coumaran framework, which contributes to its diverse biological activities. Its molecular formula is C₁₆H₁₂O₅, and it features multiple hydroxyl groups that enhance its reactivity and interaction with biological systems .

- Oxidation: (+)-Maackiain can be oxidized to form different derivatives, which may exhibit altered biological activities.

- Methylation: This reaction can modify the hydroxyl groups, potentially affecting solubility and bioactivity.

- Conjugation: It can also participate in conjugation reactions with glucuronic acid, leading to more polar metabolites that are easier to excrete .

The biological activities of (+)-Maackiain are extensive:

- Antiallergic Properties: Research indicates that (+)-Maackiain can inhibit the activation of protein kinase C delta, leading to reduced histamine receptor gene transcription. This suggests its potential as an antiallergic agent .

- Antimicrobial Activity: It exhibits antifungal properties, particularly against pathogens affecting legumes and other plants .

- Immunomodulatory Effects: Studies have shown that (+)-Maackiain can enhance interleukin-1 beta production, indicating its role in modulating immune responses through inflammasome activation .

Several methods have been developed for synthesizing (+)-Maackiain:

- Natural Extraction: The most common method involves extracting the compound from Sophora flavescens using solvents like methanol or ethanol.

- Total Synthesis: Chemical synthesis routes have been explored, utilizing starting materials such as flavonoids and employing reactions like cyclization and oxidation to construct the pterocarpan skeleton.

- Biotransformation: Microbial fermentation techniques can also produce (+)-Maackiain from simpler precursors through enzymatic pathways .

(+)-Maackiain has several applications in various fields:

- Pharmaceuticals: Due to its antiallergic and immunomodulatory properties, it is being investigated for potential therapeutic uses in allergic conditions and immune disorders.

- Agriculture: Its antifungal activity makes it a candidate for developing natural pesticides or fungicides.

- Nutraceuticals: Given its health benefits, it may be included in dietary supplements aimed at enhancing immune function .

Interaction studies have highlighted the following aspects of (+)-Maackiain:

- Protein Interactions: It has been shown to interact with specific proteins involved in signaling pathways related to inflammation and allergy responses.

- Metabolic Pathways: The compound is metabolized into various forms in human systems, influencing its bioavailability and efficacy.

- Synergistic Effects: Research indicates that when combined with other compounds, (+)-Maackiain may exhibit enhanced biological effects, making it a focus for combination therapies in treating various conditions .

Several compounds share structural or functional similarities with (+)-Maackiain. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Pratensin | Isoflavonoid | Antimicrobial | 5-hydroxylated variant |

| Genistein | Isoflavonoid | Antioxidant, anticancer | Known for broad-spectrum effects |

| Glycitein | Isoflavonoid | Antioxidant | Methylated derivative of genistein |

| Coumestrol | Coumestan | Antioxidant | Exhibits estrogenic activity |

| Plant Species | Tissue Localization | Enantiomeric Form | Geographic Prevalence |

|---|---|---|---|

| Sophora flavescens | Roots | (+)-enantiomer | East Asia |

| Maackia amurensis | Bark, Heartwood | (+)-enantiomer | Siberia, Korea |

| Caragana sinica | Roots | (+)-enantiomer | Northern China |

| Vigna subterranea | Subterranean stems | (+)-enantiomer | Sub-Saharan Africa |

| Spatholobus suberectus | Stems | (+)-enantiomer | Southeast Asia |

Non-leguminous Sources

While (+)-maackiain is primarily associated with legumes, trace amounts have been detected in select non-leguminous plants:

- Paeonia lactiflora (Ranunculaceae): Roots of this herbaceous plant contain (+)-maackiain as a minor constituent, likely acquired through ecological interactions [1].

- Sorbus aucuparia (Rosaceae): Rowanberry tissues occasionally show racemic maackiain mixtures, though (+)-enantiomer dominance remains unconfirmed [3].

Current evidence suggests non-leguminous occurrences are incidental rather than biosynthetic hotspots, necessitating further phytochemical surveys.

Geographical Distribution of Source Plants

(+)-Maackiain-producing plants exhibit distinct biogeographic patterns:

- East Asia: Sophora flavescens and Spatholobus suberectus thrive in temperate Chinese and Korean forests [1] [6].

- Siberia: Maackia amurensis populations in the Amur River basin represent northernmost sources [1].

- Africa: Vigna subterranea cultivation zones in Nigeria and Burkina Faso serve as tropical reservoirs [2].

- Mediterranean Basin: Wild Trifolium species in Greece and Turkey show sporadic (+)-maackiain production [1].

Climatic factors such as seasonal humidity and soil pH modulate regional distribution, with optimal biosynthesis occurring in well-drained, slightly acidic soils.

Ecological Role in Source Plants

(+)-Maackiain fulfills critical ecological functions:

- Pathogen Defense: As a phytoalexin, it inhibits fungal hyphal growth (e.g., Fusarium oxysporum) by disrupting membrane integrity [2]. Its enantiomeric specificity confers resistance against pathogens lacking (+)-maackiain detoxification enzymes [2].

- Herbivore Deterrence: Structural similarity to mammalian estrogens enables allelopathic effects, reducing herbivory rates in Sophora and Caragana [1] [7].

- Symbiotic Regulation: In Vigna subterranea, (+)-maackiain gradients modulate rhizobial nodulation, preventing parasitic bacterial strains [2].

Table 2: Ecological Functions of (+)-Maackiain in Representative Species

| Plant Species | Ecological Stressor | Defense Mechanism |

|---|---|---|

| Sophora flavescens | Fungal pathogens | Hyphal growth inhibition via membrane lysis [1] |

| Vigna subterranea | Soil-borne bacteria | Selective inhibition of non-symbiotic rhizobia [2] |

| Maackia amurensis | Bark beetles | Antifeedant activity through estrogenic mimicry [1] |

Accumulation Patterns and Environmental Influences

(+)-Maackiain biosynthesis and storage are dynamically regulated:

Tissue-Specific Accumulation:

Biotic Stress Induction:

Abiotic Modulators:

Table 3: Environmental Factors Affecting (+)-Maackiain Accumulation

| Factor | Effect on Concentration | Mechanism | Example Species |

|---|---|---|---|

| Pathogen attack | ↑ 300–400% | Elicitor-induced PAL activation | Vigna subterranea |

| Drought stress | ↑ 150% | Osmotic stress-mediated gene upregulation | Caragana sinica |

| High soil salinity | ↓ 60% | Resource allocation to osmoprotection | Sophora flavescens |

The biosynthesis of (+)-Maackiain represents a specialized branch of isoflavonoid metabolism that shares fundamental enzymatic machinery with the more prevalent (-)-Maackiain pathway while diverging at critical stereochemical control points. The pathway initiates with formononetin as the primary precursor and proceeds through a series of hydroxylation, methylation, and ring closure reactions that culminate in the formation of the methylenedioxy bridge characteristic of maackiain.

The overall biosynthetic route begins with the conversion of formononetin (7-hydroxy-4'-methoxyisoflavone) through sequential enzymatic modifications. The first step involves 3'-hydroxylation of the B-ring to form calycosin, catalyzed by isoflavone 3'-hydroxylase (CYP81E subfamily). This is followed by the formation of the methylenedioxy bridge between the 3' and 4' positions through the action of pseudobaptigenin synthase, generating pseudobaptigenin. Subsequent 2'-hydroxylation by isoflavone 2'-hydroxylase produces 2'-hydroxypseudobaptigenin, which serves as the substrate for the stereoselective reduction and ring closure reactions that determine the final stereochemical outcome.

The stereochemical determination occurs through the coordinated action of isoflavone reductase and pterocarpan synthase. Unlike the (-)-Maackiain pathway, which utilizes (3R)-isoflavanone intermediates, (+)-Maackiain biosynthesis requires the formation of (3S)-isoflavanone intermediates. This stereochemical divergence is crucial for the subsequent formation of the appropriate isoflavanol substrate that pterocarpan synthase can cyclize to produce the (+)-(6aS,11aS) configuration.

The pathway demonstrates remarkable substrate specificity and stereochemical fidelity. Pterocarpan synthase exhibits strict requirements for the 4R configuration at the C-4 position of the isoflavanol substrate, while the stereochemistry at C-3 determines whether (+)- or (-)-pterocarpans are produced. This enzyme, containing dirigent-like domains, represents a unique fusion of dirigent protein structural elements with catalytic dehydratase activity.

Key Enzymes Involved in Stereochemical Determination

The stereochemical fate of maackiain biosynthesis is controlled by a series of enzymes that exhibit exquisite specificity for their respective substrates and products. The most critical enzymes in determining the (+)-configuration are isoflavone reductase, vestitone reductase, and pterocarpan synthase, each contributing to the overall stereochemical architecture through distinct mechanisms.

Isoflavone Reductase (IFR) serves as the primary stereochemical checkpoint in the pathway. This enzyme catalyzes the stereospecific reduction of 2'-hydroxyisoflavones to (3R)-isoflavanones using NADPH as a cofactor. The enzyme exhibits strict stereospecificity, producing only the (3R)-configuration in chickpea and pea systems. Crystal structure analysis reveals that the enzyme contains a classic Rossmann fold domain and belongs to the short-chain dehydrogenase/reductase superfamily. The catalytic mechanism involves hydride transfer from NADPH to the C-2 position of the isoflavone substrate, with the enzyme active site architecture precisely controlling the stereochemical outcome.

Vestitone Reductase (VR) catalyzes the subsequent reduction of (3R)-isoflavanones to the corresponding (3R,4R)-isoflavanols. This enzyme exhibits remarkable substrate stereospecificity, accepting only (3R)-vestitone while completely rejecting the (3S)-isomer. The crystal structure at 1.4 Å resolution reveals the molecular basis for this stereoselectivity, showing that the enzyme active site can accommodate only the (3R)-substrate configuration through specific hydrogen bonding interactions with the catalytic triad Serine-129, Tyrosine-164, and Lysine-168.

Pterocarpan Synthase (PTS) represents the final and most critical enzyme in stereochemical determination. This unique enzyme contains dirigent-like domains and catalyzes the intramolecular cyclization of 2'-hydroxyisoflavanols to form pterocarpans. The enzyme exhibits dual stereospecificity requirements: the 4R configuration is essential for substrate recognition and catalytic activity, while the stereochemistry at C-3 determines the final pterocarpan configuration. Substrates with (3R,4R)-configuration produce (-)-pterocarpans, while those with (3S,4R)-configuration yield (+)-pterocarpans.

The enzymatic mechanism of PTS involves the formation of quinone methide intermediates through dehydration. The dirigent-like domains provide a stabilizing environment for these reactive intermediates, controlling the stereochemical outcome through precise spatial organization. This represents a novel catalytic mechanism among dirigent domain-containing proteins, as most dirigent proteins facilitate stereoselective radical coupling reactions rather than dehydration reactions.

Genetic Control of (+)-Maackiain Production

The genetic architecture underlying (+)-Maackiain production involves a complex network of structural genes, regulatory elements, and transcriptional control mechanisms that coordinate the expression of biosynthetic enzymes. The genes encoding the biosynthetic enzymes are distributed across multiple chromosomal locations, with evidence for both clustered and dispersed organization patterns.

Gene Family Organization and Evolution reveals that the enzymes involved in (+)-Maackiain biosynthesis belong to distinct gene families with varying evolutionary histories. The cytochrome P450 enzymes (CYP81E subfamily) responsible for isoflavone hydroxylation show evidence of recent segmental duplications and gene family expansion in leguminous plants. Phylogenetic analysis indicates that these genes evolved specifically within the legume lineage, coinciding with the development of specialized isoflavonoid defense mechanisms.

Isoflavone reductase genes exhibit a more complex evolutionary pattern, with evidence for both ancient and recent duplication events. The gene family has undergone expansion through whole-genome duplications and segmental duplications, resulting in multiple gene copies with potential functional diversification. Some gene copies show tissue-specific expression patterns, suggesting subfunctionalization following duplication events.

Transcriptional Regulation involves multiple layers of control, including tissue-specific expression, stress-responsive induction, and developmental stage-specific activation. MYB transcription factors play central roles in regulating isoflavonoid biosynthesis genes, with specific family members acting as either positive or negative regulators. GmMYB29, GmMYB58, and GmMYB176 have been identified as key regulators that can activate CHS and IFS gene expression.

The regulatory network also includes light-responsive elements and stress-inducible promoter regions. Photoreceptor-mediated signaling pathways involving COP1-HY5-BBX4 regulatory modules have been shown to control isoflavonoid biosynthesis in response to light conditions. Additionally, pathogen-responsive elements ensure rapid upregulation of biosynthetic genes during biotic stress.

Genomic Organization studies reveal that some biosynthetic genes show evidence of clustering, which may facilitate coordinated regulation. In Lotus japonicus, IFS and HI4'OMT genes are located on the same genomic clone, suggesting possible co-regulation through shared regulatory elements. This clustering pattern may enhance the efficiency of metabolic flux through the pathway by ensuring coordinated enzyme expression.

Comparative Analysis with (-)-Maackiain Biosynthesis

The comparative analysis between (+)- and (-)-Maackiain biosynthesis reveals fundamental differences in enzymatic mechanisms, substrate specificities, and evolutionary strategies. While both pathways share upstream enzymatic steps and utilize similar cofactor requirements, they diverge significantly in their stereochemical control mechanisms and biological functions.

Enzymatic Differences are most pronounced in the stereochemical requirements of key enzymes. The critical distinction lies in the isoflavanone reductase step, where (-)-Maackiain production utilizes well-characterized IFR enzymes that produce (3R)-isoflavanones. In contrast, (+)-Maackiain biosynthesis would require an alternative reductase activity capable of producing (3S)-isoflavanones, though such enzymes remain poorly characterized.

Pterocarpan synthase exhibits remarkable substrate discrimination between the stereoisomeric isoflavanol substrates. The enzyme can process both (3R,4R)- and (3S,4R)-configured substrates but produces opposite stereochemical outcomes. This dual capability suggests that the enzyme active site can accommodate both substrate configurations while maintaining strict control over the cyclization mechanism.

Metabolic Flux Distribution differs significantly between the two pathways. The (-)-Maackiain pathway represents the predominant route in most leguminous plants, with well-established metabolic channeling and high enzymatic activities. In contrast, (+)-Maackiain production appears to be a minor pathway with limited distribution among plant species. This distribution pattern suggests different evolutionary pressures and functional roles for the two stereoisomers.

Phylogenetic Distribution analysis reveals that (-)-Maackiain production is widespread among legume species, indicating ancient evolutionary origins and fundamental importance in plant defense. The enzyme systems supporting (-)-Maackiain biosynthesis show high conservation across diverse legume genera. Conversely, (+)-Maackiain production appears to be restricted to specific plant lineages, suggesting more recent evolutionary development or specialized ecological adaptations.

Biochemical Properties of the final products show interesting differences in biological activity. (+)-Maackiain demonstrates variable antimicrobial activity that is often species-dependent, while (-)-Maackiain consistently exhibits broad-spectrum antimicrobial properties. Some studies indicate that (+)-Maackiain may show enhanced activity against specific pathogens compared to the (-)-form, suggesting complementary rather than redundant biological functions.

Evolutionary Significance of Stereoisomer Production

The evolution of dual stereoisomer production capabilities represents a sophisticated biochemical strategy that enhances plant defensive versatility and adaptive potential. The development of (+)-Maackiain biosynthetic capacity alongside the established (-)-Maackiain pathway suggests evolutionary pressures favoring chemical diversity in plant-pathogen interactions.

Adaptive Significance of producing both stereoisomers lies in the expanded spectrum of antimicrobial activities and potential synergistic effects. Different pathogens may exhibit varying sensitivities to pterocarpan stereoisomers, providing plants with a broader defensive arsenal. This chemical diversity may be particularly important in environments with high pathogen pressure or rapidly evolving pathogenic populations.

Molecular Evolution of the pterocarpan synthase system demonstrates remarkable evolutionary innovation. The enzyme's ability to process stereoisomeric substrates while maintaining strict stereochemical control represents a sophisticated biochemical solution to the challenge of producing multiple bioactive compounds from a single enzymatic framework. This evolutionary strategy maximizes chemical diversity while minimizing the genetic investment required for additional biosynthetic machinery.

Dirigent Protein Evolution provides crucial insights into the evolutionary development of stereochemical control mechanisms. Dirigent proteins and dirigent-like domains appear to have emerged during the aquatic-to-land transition of plants, coinciding with the need for more sophisticated chemical defense systems. The subsequent evolution of dirigent domain-containing proteins with catalytic activity, such as pterocarpan synthase, represents a major evolutionary innovation that combines structural organization with enzymatic function.

Pathway Robustness is enhanced through stereoisomer production capabilities, providing biochemical redundancy and alternative metabolic routes. This redundancy may be particularly important under stress conditions where normal metabolic channeling might be disrupted. The ability to produce both stereoisomers ensures continued phytoalexin production even when specific enzymatic activities are compromised.

Ecological Implications suggest that stereoisomer production may provide competitive advantages in complex ecological communities. Different plant tissues or developmental stages might preferentially produce specific stereoisomers, creating spatial and temporal variation in chemical defense profiles. This variation could confound pathogen adaptation strategies and maintain the effectiveness of chemical defenses over longer evolutionary timescales.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

(+)-maackiain